molecular formula C21H33N3O5 B608762 LYRM03 CAS No. 1820750-36-4

LYRM03

Cat. No. B608762
M. Wt: 407.511
InChI Key: PBLYJNWLOXWSSP-VUCLORQFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LYRM03 is an aminopeptidase inhibitor. LYRM03 is also an ubenimex derivative. LYRM03 attenuates LPS-induced acute lung injury in mice by suppressing the TLR4 signaling pathway. LYRM03 effectively attenuates LPS-induced ALI by inhibiting the expression of pro-inflammatory mediators and Myd88-dependent TLR4 signaling pathways in alveolar macrophages. LYRM03 may serve as a potential treatment for sepsis-mediated lung injuries.

Scientific Research Applications

Attenuation of Acute Lung Injury

LYRM03, identified as 3-amino-2-hydroxy-4-phenyl-valyl-isoleucine, is a novel derivative of ubenimex, showcasing significant potential in the treatment of acute lung injury (ALI). Research demonstrates that LYRM03 can effectively mitigate LPS-induced ALI in mice. The mechanism behind its effectiveness lies in its ability to suppress the Toll-like receptor 4 (TLR4)-mediated signaling pathway, a critical component in sepsis-induced ALI. LYRM03 achieves this by reducing the expression of pro-inflammatory mediators and inhibiting Myd88-dependent TLR4 signaling pathways in alveolar macrophages. Additionally, LYRM03 has been shown to reduce inflammatory cell infiltration, cytokine generation, and expression of enzymes like iNOS and COX-2 in lung tissues, presenting a promising therapeutic option for sepsis-mediated lung injuries (He et al., 2017).

Mechanistic Insights into Anti-inflammatory Actions

Further investigations into the anti-inflammatory actions of LYRM03 reveal its impact on the NF-κB/TLR4/NLRP3 signaling pathways. LYRM03's defensive action against LPS-induced ALI extends to the modulation of these pathways, thus attenuating the severity of ALI. By inhibiting the activities of nuclear factor kappa B (NF-κB), MyD88, and TLR4, and reducing the assembly of inflammasome components such as ASC and NLRP3, LYRM03 showcases a robust lung protective effect. This multifaceted approach highlights LYRM03's potential in curbing inflammation and oxidative stress, marking its significance in the research of anti-inflammatory therapies (Wang et al., 2019).

Anti-Metastatic Properties in Cancer Research

Beyond its application in treating lung injuries, LYRM03 has been explored for its anti-metastatic properties in cancer research. Specifically, it has been shown to inhibit the metastasis of human breast cancer MDA-MB-231 cells both in vitro and in vivo. LYRM03's mechanism of action involves the inhibition of Aminopeptidase N (APN), a target associated with cancer progression and metastasis. This research suggests LYRM03's potential as a therapeutic agent in cancer treatment, emphasizing the need for further structure modifications to enhance its efficacy and application in combination therapies (Yang et al., 2019).

properties

CAS RN

1820750-36-4

Product Name

LYRM03

Molecular Formula

C21H33N3O5

Molecular Weight

407.511

IUPAC Name

(3-amino-2-hydroxy-4-phenylbutanoyl)-L-valyl-L-isoleucine

InChI

InChI=1S/C21H33N3O5/c1-5-13(4)17(21(28)29)24-19(26)16(12(2)3)23-20(27)18(25)15(22)11-14-9-7-6-8-10-14/h6-10,12-13,15-18,25H,5,11,22H2,1-4H3,(H,23,27)(H,24,26)(H,28,29)/t13-,15?,16-,17-,18?/m0/s1

InChI Key

PBLYJNWLOXWSSP-VUCLORQFSA-N

SMILES

NC(C(C(N[C@H](C(N[C@H](C(O)=O)[C@H](CC)C)=O)C(C)C)=O)O)CC1=CC=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LYRM03;  LYRM-03;  LYRM 03; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LYRM03
Reactant of Route 2
Reactant of Route 2
LYRM03
Reactant of Route 3
Reactant of Route 3
LYRM03
Reactant of Route 4
LYRM03
Reactant of Route 5
LYRM03
Reactant of Route 6
LYRM03

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.